molecular formula C13H16FNO4S B6632641 1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid

1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid

Cat. No.: B6632641
M. Wt: 301.34 g/mol
InChI Key: DWIVBISHPMOBRY-UHFFFAOYSA-N
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Description

1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid is a complex organic compound that features a sulfonyl group attached to a pyrrolidine ring

Properties

IUPAC Name

1-(4-fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16FNO4S/c1-8-5-6-15(12(8)13(16)17)20(18,19)11-4-3-10(14)7-9(11)2/h3-4,7-8,12H,5-6H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DWIVBISHPMOBRY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(C1C(=O)O)S(=O)(=O)C2=C(C=C(C=C2)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the sulfonylation of a pyrrolidine derivative with a fluorinated aromatic sulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can improve the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form corresponding sulfides.

    Substitution: The fluorine atom on the aromatic ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst or under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfone derivatives, while reduction can produce sulfides.

Scientific Research Applications

1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may be investigated for its potential biological activity, including its interaction with enzymes or receptors.

    Medicine: It could serve as a lead compound for the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.

    Industry: The compound might be used in the development of new materials with unique properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of 1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The fluorine atom can also play a role in modulating the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Fluorophenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
  • 1-(4-Chloro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid
  • 1-(4-Methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid

Uniqueness

1-(4-Fluoro-2-methylphenyl)sulfonyl-3-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a fluorine atom and a sulfonyl group, which can significantly influence its chemical and biological properties. The fluorine atom can enhance the compound’s stability and reactivity, while the sulfonyl group can provide strong interactions with biological targets.

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